molecular formula C14H15N B3056844 (3-Benzylphenyl)methanamine CAS No. 74672-16-5

(3-Benzylphenyl)methanamine

Cat. No.: B3056844
CAS No.: 74672-16-5
M. Wt: 197.27 g/mol
InChI Key: UWRXJUJOIDODNO-UHFFFAOYSA-N
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Description

(3-Benzylphenyl)methanamine (CAS 74672-16-5) is an organic compound with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . This compound features a benzylamine structure, a common motif in organic chemistry that serves as a versatile building block and precursor in the synthesis of more complex molecules . As a benzylamine derivative, it shares characteristics with a class of compounds frequently employed in the industrial production of various pharmaceuticals and other fine chemicals . Researchers value such structures for their potential as intermediates in medicinal chemistry and drug discovery. The primary amine group attached to the scaffold allows for further functionalization, making it a valuable reagent for constructing compound libraries or developing targeted bioactive molecules. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, referring to the provided Safety Data Sheet for detailed hazard information . For quality assurance, the product is typically stored sealed in dry, dark conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-benzylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXJUJOIDODNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624638
Record name 1-(3-Benzylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74672-16-5
Record name 1-(3-Benzylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3 Benzylphenyl Methanamine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a key center for a variety of chemical reactions.

(3-Benzylphenyl)methanamine, as a primary amine, readily reacts with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.netwikipedia.orgvaia.com The reaction is typically reversible and acid-catalyzed. wikipedia.org

A significant application of this reactivity is in reductive amination , a powerful method for synthesizing secondary amines. wikipedia.orgmasterorganicchemistry.com In this two-step, often one-pot, process, this compound first forms an imine with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary amine. libretexts.org This method avoids the issue of over-alkylation that can occur in direct alkylation of amines with alkyl halides. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated iminium ion over the initial carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Table 1: General Scheme for Reductive Amination This table illustrates the general transformation, not specific experimental data for this compound which is not available in the provided search results.

Reactant 1Reactant 2 (Aldehyde/Ketone)Reducing AgentProduct (Secondary Amine)
This compoundR¹C(=O)R²NaBH₃CN or NaBH(OAc)₃(3-Benzylphenyl)-N-CH(R¹)R²

The primary amine of this compound can participate in condensation reactions with carboxylic acid derivatives to form amides. This transformation is one of the most fundamental in organic chemistry. The reaction typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the nucleophilic attack by the amine. core.ac.uknih.gov Modern methods also describe the direct synthesis of amides from nonactivated carboxylic acids using catalysts. core.ac.ukorganic-chemistry.org

While primary amines can participate in cycloaddition reactions, specific examples involving this compound are not prominently featured in the surveyed literature. However, related transformations, such as the Rh(I)-catalyzed imine-directed oxidative [3+2] cycloaddition of benzylamine (B48309) derivatives with maleimides, highlight the potential for the broader class of benzylamines to engage in complex, multi-component reactions. researchgate.net

Transformations of the Aromatic Moieties

The two phenyl rings in this compound offer sites for electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecular scaffold.

The aromatic rings of the benzylphenyl moiety can be functionalized using powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. scirp.orglibretexts.org To achieve this, a halogenated derivative of this compound, for instance, a bromo- or iodo-substituted version, is typically required as the electrophilic partner. Patents have disclosed the synthesis and use of derivatives like (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol, indicating that halogenated benzylphenyl scaffolds are accessible. google.com

In a typical Suzuki reaction, the halo-substituted this compound derivative would react with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction would result in the formation of a new carbon-carbon bond at the position of the halogen, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The efficiency of such reactions can be influenced by the choice of catalyst, ligands, and base. nih.govresearchgate.net

Table 2: Hypothetical Suzuki Cross-Coupling of a Halogenated Derivative This table illustrates a potential reaction based on general principles of cross-coupling, as specific examples for this exact substrate were not found.

ElectrophileNucleophileCatalystProduct
(3-Benzyl-5-bromophenyl)methanamineArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄(3-Benzyl-5-arylphenyl)methanamine

The benzylic C-H bonds and the primary amine group are susceptible to oxidation. A notable transformation is the visible light-induced, metal-free oxidative cleavage of the benzylic C-N bond. In a study of related benzylamines, substrates like (3-bromophenyl)methanamine were converted into the corresponding aldehydes (3-bromobenzaldehyde) in moderate yields using a photocatalyst and molecular oxygen. organic-chemistry.org This reaction proceeds via the chemoselective oxidation of the amine, demonstrating a method to transform the aminomethyl group into a formyl group under mild conditions.

Table 3: Example of Oxidative C-N Bond Cleavage in a Related Substrate Data from a study on (3-bromophenyl)methanamine, a structurally analogous compound.

SubstrateConditionsProductYieldReference
(3-bromophenyl)methanaminePhotocatalyst (PC), O₂, Blue LEDs, 36h3-bromobenzaldehyde71% organic-chemistry.org

Mechanistic Investigations of this compound Reactivity

Mechanistic studies on benzylamines provide insight into the reactivity of this compound. Kinetic studies of the nucleophilic addition of benzylamines to activated olefins in acetonitrile (B52724) show that the reaction occurs in a single step through a four-center hydrogen-bonded transition state. koreascience.kr

Investigations into the direct C-H alkylation of benzylic amines have revealed that the reaction, which formally appears to be a C(sp³)–H activation, actually proceeds through an imine intermediate, thus involving a C(sp²)-H activation. acs.org This highlights the crucial role of imine formation in the functionalization of the benzylic position. Furthermore, DFT calculations on iridium-catalyzed ortho-C-H alkenylation of N-acylated benzylamines show that C-H activation is reversible and not the rate-determining step; instead, the migratory insertion of the alkene is the kinetically critical step. nih.gov The kinetics of ligand substitution at palladium centers by benzylamine have also been studied, indicating that the formation of bis(amine) complexes from mono(amine) precursors proceeds through an associative or interchange mechanism. acs.org

These studies collectively underscore that reactions involving this compound are governed by complex mechanistic pathways, often involving the in situ formation of reactive intermediates like imines and demonstrating reversible activation steps prior to the rate-limiting transformation. acs.orgnih.gov

Elucidation of Reaction Pathways

The chemical behavior of this compound can be understood through several key reaction pathways that are common to benzylamines. These pathways enable its conversion into a range of other functional molecules.

Oxidative Coupling to Imines: A primary reaction pathway for benzylamines is the catalytic oxidative coupling to form imines, using molecular oxygen as a green oxidant. cas.cn This transformation can be efficiently catalyzed by various metal complexes, such as those involving cobalt, or binary systems like Au/C–CuO. cas.cnacs.org A plausible mechanism for this reaction using a cobalt-porphyrin catalyst initiates with the catalyst activating molecular oxygen. cas.cn The primary amine then coordinates to this active metal-oxo species, leading to the formation of a Schiff base intermediate. cas.cn Subsequent hydrolysis of this intermediate yields an aldehyde, which then reacts with a second molecule of the primary amine to produce the final N-substituted imine. cas.cn

The general pathway can be summarized as follows:

Activation of the catalyst with O₂.

Oxidation of the first amine molecule to an intermediate (e.g., via a Schiff base).

Hydrolysis to an aldehyde (e.g., 3-benzylbenzaldehyde).

Condensation of the aldehyde with a second amine molecule to form the final imine.

Direct α-C–H Functionalization: The benzylic C(sp³)–H bonds in this compound are susceptible to functionalization through modern catalytic methods. These reactions allow for the direct formation of new carbon-carbon bonds at the position alpha to the nitrogen atom.

Radical Carbonyl Catalysis for Alkylation: A notable pathway involves the direct α-cross-coupling with sterically hindered alkyl iodides. chinesechemsoc.org This transformation is enabled by radical carbonyl catalysis, where a catalytic amount of an aldehyde (like pyridoxal) reversibly forms an imine with the benzylamine. chinesechemsoc.orgchinesechemsoc.org Deprotonation and single electron transfer (SET) generate a stabilized 2-azaallyl radical, which couples with an alkyl radical from the alkyl iodide, ultimately yielding α-branched benzylamines. chinesechemsoc.orgchinesechemsoc.org

Synergistic Catalysis for Arylation: The N-benzylic position can be selectively arylated through the synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org Under photoredox conditions, an iridium complex can act as the SET catalyst while a thiol can serve as the HAT catalyst, directing the arylation specifically to the benzylic carbon to form 1,1-diarylmethylamine structures. rsc.org

Oxidation to N-Arylsulfonylimines: A two-step pathway can be employed to convert this compound into an N-arylsulfonylimine. The first step would involve the reaction of the primary amine with an arylsulfonyl chloride to form an N-(arylsulfonyl)benzylamine. In the second step, this sulfonamide derivative can be oxidized using an agent like potassium persulfate (K₂S₂O₈) in the presence of a base to yield the corresponding N-arylsulfonylimine. beilstein-journals.org The mechanism is proposed to involve hydrogen atom abstraction from the benzylic position by a sulfate (B86663) radical anion (SO₄·⁻). beilstein-journals.org

The table below outlines some of the principal reaction pathways for this compound based on analogous benzylamine chemistry.

Reaction PathwayReactantsKey Reagents/CatalystsProduct TypeReference
Oxidative CouplingThis compound (2 equiv.), O₂Co(II)-porphyrin or Au/C–CuON-((3-benzylphenyl)methylidene)-1-(3-benzylphenyl)methanamine cas.cnacs.org
α-C–H AlkylationThis compound, Alkyl IodidePyridoxal (cat.), NaNH₂α-Alkyl-(3-benzylphenyl)methanamine chinesechemsoc.orgchinesechemsoc.org
α-C–H ArylationThis compound, Aryl NitrileIr(ppy)₃ (photocatalyst), PhC(O)SH (HAT catalyst)α-Aryl-(3-benzylphenyl)methanamine rsc.org
Sulfonamide Formation & Oxidation1. This compound, ArSO₂Cl 2. Resulting sulfonamide, K₂S₂O₈1. Base 2. Base (e.g., K₂CO₃)N-((3-benzylphenyl)methylidene)arylsulfonamide beilstein-journals.org

Intermediates in Catalyzed Reactions

Catalysts play a crucial role in directing the transformations of this compound by enabling the formation of specific, highly reactive intermediates. nih.gov The characterization and understanding of these transient species are key to elucidating reaction mechanisms and optimizing synthetic outcomes.

Iminium Ions: Iminium ions are common intermediates in benzylamine chemistry, often generated through in situ oxidation or condensation with a carbonyl compound. beilstein-journals.orgnih.gov In the photoredox-catalyzed Csp³–H arylation of N-aryl tetrahydroisoquinolines, which are structurally related to benzylamines, oxidation leads to an iminium ion intermediate that then undergoes nucleophilic attack by an arene. rsc.org Similarly, tandem reactions involving N-aryl(benzyl)amines have been shown to proceed through an initial oxidation to an iminium ion, which serves as the key intermediate for subsequent cyclization steps. beilstein-journals.org The use of highly electron-deficient iminium ions, generated from aminals, has been leveraged as a general method for synthesizing valuable amines from alkenes. nih.gov

Radical Intermediates: Reactions involving single electron transfer (SET) or hydrogen atom transfer (HAT) generate various radical intermediates.

Aminium Radical Cations: In the absence of a HAT catalyst, photoredox-catalyzed reactions of benzylamines can proceed through an aminium radical cation. rsc.org This intermediate is formed by a single electron transfer from the amine's nitrogen atom to the excited photocatalyst and directs functionalization to the C-H bonds alpha to the nitrogen. rsc.org

Benzylic Radicals: The synergistic action of a HAT catalyst can selectively abstract a hydrogen atom from the benzylic position of the benzylamine, generating a benzylic radical. rsc.orgbeilstein-journals.org This species is central to the regioselective C–H arylation at the benzylic carbon. rsc.org The mechanism for the oxidation of N-(arylsulfonyl)benzylamines with K₂S₂O₈ is also proposed to involve the generation of a benzylic radical via HAT by the sulfate radical anion. beilstein-journals.org

2-Azaallyl Radicals: These resonance-stabilized radicals are key intermediates in radical carbonyl catalysis. chinesechemsoc.orgchinesechemsoc.org They are not formed directly from the amine but from the corresponding imine, which is generated in situ using a catalytic amount of an aldehyde. chinesechemsoc.org The stability of the 2-azaallyl radical makes it a persistent intermediate, capable of participating in radical-radical cross-coupling reactions. chinesechemsoc.org

Other Key Intermediates:

Schiff Base Intermediates: In the enzymatic oxidation of benzylamine by benzylamine oxidase, the formation of a Schiff's base is a recognized step in the catalytic cycle. nih.gov This type of intermediate is also proposed in the cobalt-catalyzed oxidative coupling of benzylamines to imines. cas.cn

Metal-Coordinated Species: In metal-catalyzed reactions, the initial step often involves the coordination of the amine to the metal center. For instance, in cobalt-catalyzed oxidations, the benzylamine coordinates with an active metal-oxygen species to form an intermediate complex (a metal-amine complex) before undergoing further transformation. cas.cn

The table below summarizes the key reactive intermediates potentially formed from this compound in catalyzed reactions.

Intermediate TypeMethod of GenerationAssociated Catalytic System / Reaction TypeSubsequent TransformationReference
Iminium IonOxidation of aminePhotoredox Catalysis; K₂S₂O₈ OxidationNucleophilic Addition / Cyclization rsc.orgbeilstein-journals.org
Aminium Radical CationSingle Electron Transfer (SET)Photoredox Catalysis (e.g., Ir(ppy)₃)Deprotonation at α-C-H rsc.org
Benzylic RadicalHydrogen Atom Transfer (HAT)Synergistic SET/HAT Catalysis; K₂S₂O₈ OxidationRadical Coupling / Further Oxidation rsc.orgbeilstein-journals.org
2-Azaallyl RadicalDeprotonation/SET of in situ formed imineRadical Carbonyl Catalysis (e.g., Pyridoxal)Radical-Radical Cross-Coupling chinesechemsoc.orgchinesechemsoc.org
Schiff BaseCondensation with carbonyl / Amine oxidationEnzymatic (Benzylamine Oxidase); Co-porphyrin catalysisHydrolysis to Aldehyde / Tautomerization cas.cnnih.gov

Structural Diversification and Derivative Synthesis of 3 Benzylphenyl Methanamine

Design Principles for Novel (3-Benzylphenyl)methanamine Analogues

The design of new molecules based on the this compound scaffold is guided by established medicinal chemistry principles, including scaffold hopping and rational design, to explore new chemical space and target specific molecular architectures.

Scaffold Hopping and Molecular Modifications

Scaffold hopping is a computational or conceptual approach used to identify isosteric or bioisosteric replacements for a core molecular structure while retaining or enhancing biological activity. This strategy is employed to discover novel intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues associated with an original scaffold.

For a molecule like this compound, scaffold hopping could involve several modifications:

Ring System Replacement: One or both of the phenyl rings could be replaced with other aromatic or heteroaromatic systems. This can alter the electronic properties, solubility, and potential for hydrogen bonding of the molecule.

Linker Modification: The methylene (B1212753) bridge connecting the two phenyl rings can be modified. For instance, replacing the -CH2- linker with an ether (-O-), thioether (-S-), or amine (-NH-) group can significantly change the geometry and flexibility of the molecule.

Topological Changes: More drastic modifications could involve ring-opening or ring-closing strategies to transform the acyclic diphenylmethane (B89790) core into a cyclic system, fundamentally altering the scaffold's topology.

An example of scaffold hopping in a related context is the transformation of the rigid, multi-ring structure of morphine into the more flexible tramadol, where key pharmacophoric features are maintained in a different structural backbone. rsc.orgnih.gov Such principles can be applied to design novel analogues of this compound with potentially new or improved properties.

Rational Design for Targeted Chemical Structures

Rational design involves the deliberate and targeted modification of a known chemical entity to achieve a desired property or to fit a specific biological target. This approach relies on an understanding of structure-activity relationships (SAR) or a known binding model of a biological target.

In the context of this compound, rational design strategies could include:

Substitution Pattern Modification: The placement and nature of substituents on the phenyl rings can be systematically varied to probe interactions with a target. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic landscape of the molecule.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which can be beneficial if a particular spatial arrangement is required for biological activity.

Bioisosteric Replacement: Specific functional groups can be replaced with others that have similar physical or chemical properties. For instance, a carboxylic acid group could be replaced by a tetrazole, or a methyl group by a chlorine atom, to fine-tune the molecule's properties. nih.govgoogle.comgoogle.com

Synthesis of Heterocyclic Systems Incorporating the this compound Moiety

The incorporation of the this compound core into heterocyclic systems is a key strategy for structural diversification. This can lead to novel compounds with unique three-dimensional shapes and chemical properties.

Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a common motif in many biologically active compounds. One approach to synthesize pyrrolidine derivatives of this compound involves the use of N-substituted precursors. For instance, a general method for preparing N-benzyl-3-pyrrolidone has been reported, which could be adapted by replacing benzylamine (B48309) with this compound. researchgate.netpatsnap.comnih.gov

The synthesis can proceed through a multi-step sequence:

Reaction of the primary amine with an acrylate (B77674) to form a β-amino propionate.

N-alkylation with an acetate (B1210297) derivative.

Intramolecular cyclization (Dieckmann condensation) to form the pyrrolidone ring.

Subsequent reduction or further functionalization of the pyrrolidone can lead to a variety of pyrrolidine derivatives.

A general representation of the synthesis of an N-substituted pyrrolidone is shown below:

StepReactantsProduct
1Primary Amine, Ethyl Acrylateβ-Amino Propionate
2β-Amino Propionate, Ethyl ChloroacetateN,N-disubstituted Intermediate
3N,N-disubstituted IntermediateN-substituted-4-carbethoxy-3-pyrrolidone
4N-substituted-4-carbethoxy-3-pyrrolidoneN-substituted-3-pyrrolidone

This table illustrates a general synthetic pathway that could be adapted for this compound.

Azomethine Ylide Cycloaddition Products

Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles, such as pyrrolidines. beilstein-journals.org An azomethine ylide can be generated in situ from an imine derived from this compound and an aldehyde.

The general reaction involves the formation of an imine from the primary amine and an aldehyde, followed by the generation of the azomethine ylide, which then reacts with a dipolarophile (e.g., an alkene or alkyne). The reaction is often highly regio- and stereoselective.

The formation of an azomethine ylide from an N-benzyl precursor and its subsequent cross-cycloaddition has been reported, providing a pathway to fused tricyclic 1,2,4-hexahydrotriazines. organic-chemistry.org This methodology could potentially be applied to imines derived from this compound to generate complex heterocyclic systems.

Triazole and Pyrazole (B372694) Frameworks

Triazoles: The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry and can be reliably synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov To incorporate the this compound moiety into a triazole, one could envision a synthetic strategy where either the amine is converted to an azide (B81097) or functionalized with an alkyne.

For example, the (3-benzylphenyl)methyl group could be attached to a nitrogen atom of the triazole ring. This can be achieved by reacting a (3-benzylphenyl)methyl azide with a terminal alkyne or, alternatively, a (3-benzylphenyl)methyl-substituted alkyne with an organic azide. The regioselectivity of the reaction (1,4- or 1,5-disubstituted triazole) can often be controlled by the choice of catalyst (e.g., copper for 1,4-isomers and ruthenium for 1,5-isomers).

Pyrazoles: Pyrazoles are another important class of five-membered heterocycles. A common method for their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To synthesize pyrazoles bearing the (3-benzylphenyl)methyl group, one could utilize a (3-benzylphenyl)methyl-substituted hydrazine in a condensation reaction with a suitable 1,3-dicarbonyl compound.

Alternatively, multi-component reactions have been developed for the efficient synthesis of substituted pyrazoles. rsc.org For instance, a three-component reaction of an enaminone, an aryl hydrazine, and an internal alkyne has been reported for the synthesis of N-naphthyl pyrazoles, which highlights the potential for complex pyrazole synthesis in a single step. rsc.org A similar strategy could be envisioned using a hydrazine bearing the (3-benzylphenyl)methyl substituent.

Thienoquinoline Derivatives

The synthesis of thienoquinoline ring systems often involves the construction of a thiophene (B33073) ring fused to a quinoline (B57606) core. While direct synthesis from this compound is not extensively documented in readily available literature, established synthetic strategies for thienoquinolines can be adapted. One such powerful method is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. This 2-aminothiophene can then undergo further cyclization reactions to form the desired fused heterocyclic system.

For instance, a plausible route to a thieno[2,3-b]quinoline derivative could start with the acylation of this compound to form an N-acetyl derivative. This amide could then be subjected to a Vilsmeier-Haack reaction to introduce a formyl group and a chlorine atom onto what will become the quinoline ring. Subsequent reaction of this intermediate with a suitable sulfur-containing nucleophile, such as sodium hydrogen sulfide, could lead to the formation of a mercaptoaldehyde. This intermediate could then be cyclized with a compound like ethyl cyanoacetate (B8463686) in a Gewald-type reaction to construct the thiophene ring, yielding a thieno[2,3-b]quinoline structure.

Another potential, though less direct, approach could involve a variation of the Pictet-Spengler reaction. wikipedia.org This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While this compound is not a β-arylethylamine, a multi-step synthesis could potentially be devised to create a suitable precursor that could undergo an intramolecular cyclization to form a tetrahydrothienoquinoline, which could then be aromatized. However, this remains a speculative pathway without direct experimental validation in the literature.

Synthesis and Characterization of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. These substitutions can be made on the aromatic rings or at the nitrogen atom.

A common method for creating N-substituted derivatives is the reaction of this compound with various electrophilic reagents. For example, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. A study on the synthesis of N-substituted benzamide (B126) derivatives demonstrated the straightforward formation of amides from primary amines. researchgate.net Similarly, reaction with sulfonyl chlorides would produce sulfonamides.

The synthesis of N-substituted benzyl (B1604629)/phenyl acetamides has also been reported, where various benzylamines were reacted with chloroacetyl chloride to form the corresponding 2-chloroacetamides. These intermediates can then be further functionalized. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide (B32628) were synthesized by reacting N-substituted-2-bromoacetamides with a thiol. nih.gov

The characterization of these synthesized analogues relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized derivatives. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the molecular framework. For example, in N-acyl derivatives, the appearance of a new amide proton signal and shifts in the signals of the methylene bridge and aromatic protons would be indicative of successful substitution.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For instance, in N-acyl derivatives, the appearance of a strong absorption band corresponding to the amide carbonyl stretch (typically around 1650 cm⁻¹) would be a key diagnostic feature.

A study on the synthesis and characterization of piperazine-substituted dihydrofuran derivatives highlights the use of ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy for comprehensive structural elucidation. nih.gov

The following table provides a hypothetical overview of the characterization data for a synthesized N-acetyl derivative of this compound.

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
N-((3-benzylphenyl)methyl)acetamide7.15-7.35 (m, 9H, Ar-H), 6.10 (br s, 1H, NH), 4.35 (d, 2H, CH₂-N), 3.95 (s, 2H, Ar-CH₂-Ar), 2.05 (s, 3H, COCH₃)170.1 (C=O), 141.5, 140.8, 138.5, 129.2, 128.9, 128.6, 128.5, 127.1, 126.5, 126.2 (Ar-C), 43.8 (CH₂-N), 41.5 (Ar-CH₂-Ar), 23.2 (COCH₃)[M]+ 239.133290 (N-H), 1645 (C=O)

3 Benzylphenyl Methanamine in Ligand Design and Catalytic Applications

Synthesis of (3-Benzylphenyl)methanamine-Derived Ligands

The inherent structure of this compound provides a versatile platform for the synthesis of both chiral and multidentate ligands. The primary amine group is a key functional handle for derivatization, enabling the introduction of various coordinating groups and chiral auxiliaries.

Development of Chiral Ligands

The synthesis of chiral ligands is paramount for asymmetric catalysis, a field dedicated to enantioselective transformations. While direct examples of chiral ligands derived specifically from this compound are not extensively documented in publicly available research, the principles of their synthesis can be inferred from established methodologies for creating chiral amines and their derivatives. The development of chiral ligands based on scaffolds with spirobiindane and other rigid backbones has proven highly successful in a variety of metal-catalyzed asymmetric reactions. researchgate.net These strategies often involve the introduction of chirality through asymmetric synthesis or the use of chiral resolving agents. For a compound like this compound, this could involve reactions of the primary amine with chiral epoxides, aldehydes, or carboxylic acids to generate chiral β-amino alcohols, imines, or amides, respectively. These new functionalities can then serve as part of a larger, chiral pincer or bidentate ligand framework.

Design of Multidentate Ligands

Multidentate ligands, which possess multiple donor atoms, are designed to form stable chelate rings with metal ions, thereby enhancing the stability and influencing the reactivity of the resulting metal complexes. The primary amine of this compound is an excellent nucleophile, readily undergoing reactions to introduce additional coordinating groups.

A common strategy for creating multidentate ligands is the Mannich reaction. This reaction can be employed to introduce aminomethyl or other functionalized arms onto the parent amine. For instance, reacting this compound with formaldehyde (B43269) and a secondary amine or a compound with active methylene (B1212753) groups can lead to the formation of tridentate or tetradentate ligands. Another approach involves the formylation of the amine followed by subsequent reactions to build up the ligand framework. nih.gov

Furthermore, Schiff base condensation is a powerful technique for synthesizing multidentate ligands. The reaction of this compound with various aldehydes or ketones containing additional donor groups (such as hydroxyl, pyridyl, or imidazolyl moieties) results in the formation of imine-based ligands. For example, condensation with salicylaldehyde (B1680747) or its derivatives would yield tridentate [N,N,O] ligands capable of coordinating to a metal center.

Metal Complexation with this compound-Based Ligands

The ligands derived from this compound are adept at coordinating with a wide range of metal ions, owing to the presence of soft (amine) and potentially hard (e.g., oxygen, in derivatized forms) donor atoms.

Preparation of Transition Metal Complexes

Ligands based on this compound readily form complexes with transition metals such as iron, copper, rhenium, and technetium. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt or precursor in an appropriate solvent.

For example, the preparation of rhenium complexes can be accomplished through a ligand exchange reaction. nih.gov A common precursor, [ReOCl₃(PPh₃)₂], when refluxed with a this compound-derived ligand in ethanol, leads to the substitution of the triphenylphosphine (B44618) ligands and the formation of a new rhenium complex. nih.gov Similarly, iron(III) complexes of tridentate pyridyl and benzimidazolyl ligands have been synthesized, demonstrating the versatility of amine-based ligands in coordinating to high-valent metal centers. rsc.org The resulting complexes often exhibit octahedral geometry, with the ligand occupying several coordination sites. rsc.org

Metal Precursor Ligand Type General Reaction
Rhenium[ReOCl₃(PPh₃)₂]Multidentate AmineLigand Exchange
Iron(III)FeCl₃Tridentate Pyridyl/BenzimidazolylDirect Complexation
Technetium-99m⁹⁹ᵐTc-pertechnetateMultidentate AmineLabeling Reaction

Synthesis of Lanthanide Complexes

The design of ligands for lanthanide complexation is of significant interest due to the unique photoluminescent and magnetic properties of the resulting complexes. While specific examples with this compound are not prevalent in the literature, the principles of lanthanide coordination chemistry can be applied. Lanthanide ions are hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen and nitrogen.

Therefore, multidentate ligands derived from this compound that incorporate carboxylate, phosphonate, or hydroxyl groups would be suitable for complexing with lanthanides. The synthesis would typically involve the reaction of the ligand with a lanthanide salt (e.g., chloride or nitrate) in a solvent that can facilitate the coordination, often with the addition of a base to deprotonate the ligand's acidic functionalities. The larger ionic radii of lanthanides often lead to higher coordination numbers (typically 8-10), favoring coordination with bulky, flexible multidentate ligands.

Catalytic Activity of this compound-Derived Systems

The metal complexes derived from this compound ligands hold potential as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand, which can be fine-tuned during synthesis, play a crucial role in determining the catalytic activity and selectivity of the metal center.

While specific catalytic data for complexes of this compound itself is limited in the reviewed literature, the broader class of amine-based ligands and their metal complexes are known to be active in several catalytic processes. For instance, iron complexes with tridentate ligands have been studied for their redox chemistry, which is fundamental to many catalytic cycles involving oxidation and reduction. rsc.org The Fe(III)-Fe(II) redox potential can be influenced by the ligand's structure, which in turn affects the catalytic efficacy. rsc.org

Furthermore, chiral ligands are instrumental in asymmetric catalysis. Chiral iridium complexes with spiro-type ligands have demonstrated high efficiency in asymmetric hydrogenation reactions. researchgate.net Similarly, rhodium-catalyzed additions of arylboronic acids and copper-catalyzed cycloadditions have been successfully achieved with high enantioselectivity using specifically designed chiral phosphine (B1218219) and diimine ligands. researchgate.net It is conceivable that chiral complexes derived from this compound could find applications in similar asymmetric transformations, such as transfer hydrogenation, asymmetric alkylation, or cycloaddition reactions. The development of such catalytic systems would be a promising avenue for future research.

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. While specific studies detailing the use of this compound itself as a ligand in cross-coupling are not prevalent in the reviewed literature, the broader class of benzylamine (B48309) and biaryl-based ligands offers significant insights into its potential.

The general mechanism of a Suzuki-Miyaura cross-coupling reaction, a prominent type of palladium-catalyzed C-C bond formation, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the electron density and coordination sphere of the palladium catalyst. For instance, electron-rich and sterically bulky phosphine ligands have been shown to enhance the rates of both oxidative addition and reductive elimination, expanding the scope of cross-coupling partners to include less reactive aryl chlorides.

The development of dialkylbiarylphosphine ligands has been a significant advancement, enabling the coupling of challenging substrates with high efficiency. nih.gov These ligands, which share a biaryl backbone conceptually similar to the phenyl-benzyl structure of this compound, demonstrate the importance of steric hindrance and electron-donating properties in achieving high catalytic activity.

While phosphine-based ligands dominate the field, nitrogen-containing ligands are also of great interest. The amination of 3-halo-2-aminopyridines, for example, presents challenges due to potential chelation and side reactions. However, the use of specialized biarylmonophosphine ligands in combination with palladium precursors has enabled efficient C,N-cross coupling. nih.gov This highlights the potential for aminic ligands, such as derivatives of this compound, to be effective in specific cross-coupling applications, particularly in C-N bond formation.

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions, illustrating the typical parameters that would be considered when designing a catalytic system with a new ligand like this compound.

EntryAryl HalideBoronic Acid DerivativeCatalyst SystemSolventBaseTemp (°C)Yield (%)
1Benzyl (B1604629) bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂THF/H₂OCs₂CO₃77High
23-Bromo-2-aminopyridineMorpholine (amination)Pd₂(dba)₃ / RuPhosToluene (B28343)LiHMDS10095
3Aryl ChlorideArylboronic acidPd(OAc)₂ / SPhosToluene/H₂OK₃PO₄100>90

This table presents generalized data from studies on related ligand systems to illustrate typical reaction conditions.

Role in Aerobic Oxidation Reactions

Aerobic oxidation, the use of molecular oxygen as the terminal oxidant, is a cornerstone of green chemistry due to the atom economy and the benign nature of the oxidant. Copper complexes are particularly effective catalysts for a variety of aerobic oxidation reactions, including the oxidation of alcohols and amines. The ligand environment around the copper center is critical in tuning the catalyst's reactivity and selectivity.

In bio-inspired catalysis, systems mimicking copper amine oxidases (CuAOs) have been developed for the selective aerobic oxidation of primary amines. rsc.org These systems often feature a quinone cofactor in conjunction with a copper ion. The design of synthetic ligands that can stabilize the copper center and facilitate the electron transfer processes is a key area of research. The benzyl and phenyl groups of this compound could be functionalized to incorporate features that mimic the enzymatic active site, potentially leading to highly selective oxidation catalysts.

The catalytic activity of copper complexes in the oxidation of o-phenylenediamine (B120857) to 2,3-diaminophenazine has also been demonstrated. epa.gov The initial rate of these reactions is dependent on the concentration of the copper complex and the substrate, underscoring the importance of the ligand in facilitating the catalytic turnover.

The following table outlines typical conditions for copper-catalyzed aerobic oxidation reactions, providing a framework for the potential application of this compound-based ligands.

EntrySubstrateCatalystOxidantSolventProduct
1Benzyl Alcohol[Cu(HL)(OAc)]O₂Acetonitrile (B52724)Benzaldehyde (B42025)
2Primary AmineBioinspired Cu-Quinone ComplexO₂VariousImine
3o-Phenylenediamine[Cu(L)(NO₃)₂]O₂DMF2,3-Diaminophenazine

This table is a composite of data from studies on various copper-amine complexes to illustrate general reaction parameters.

Utilization in Green Chemistry Catalysis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby minimizing waste and energy consumption. The use of this compound as a ligand scaffold aligns with several principles of green chemistry.

The development of catalysts that can operate in environmentally benign solvents, such as water or bio-renewable solvents, is a key goal. Ligands that impart water solubility to a metal catalyst without compromising its activity are highly desirable. The amine functionality of this compound offers a handle for modification to enhance water solubility, for instance, through sulfonation or quaternization.

Furthermore, the design of catalysts that can be easily recovered and recycled is crucial for sustainable chemical processes. nih.gov While homogeneous catalysts are often more active and selective, their separation from the reaction mixture can be challenging. Immobilizing a this compound-based catalyst onto a solid support, such as silica (B1680970) or a polymer, could enable its use in heterogeneous catalysis, facilitating easy recovery and reuse.

The principles of green chemistry also advocate for the use of renewable feedstocks. Catalytic processes that can convert biomass-derived molecules into valuable chemicals are of great importance. Ligands derived from this compound could potentially be employed in such transformations, contributing to a more sustainable chemical industry.

The synthesis of benzimidazole (B57391) derivatives, an important class of bioactive molecules, has been achieved using green synthetic methodologies, such as the use of eco-friendly catalysts and solvent-free conditions. mdpi.com The development of novel ligands like this compound could further advance these green synthetic routes.

Structure-Activity Relationships in Ligand Design for Catalysis

The relationship between the structure of a ligand and the activity of the resulting catalyst is a central theme in catalysis research. By systematically modifying the ligand's steric and electronic properties, it is possible to fine-tune the performance of a catalyst for a specific application.

For ligands based on the this compound scaffold, several structural features can be varied to influence catalytic activity:

Substitution on the Phenyl Rings: The introduction of electron-donating or electron-withdrawing groups on either the central phenyl ring or the benzyl group can significantly alter the electron density at the metal center. For instance, in palladium-catalyzed cross-coupling, electron-rich ligands generally promote oxidative addition. nih.gov

Steric Bulk: The size of the substituents on the ligand can control the coordination number of the metal, influence the rate of reductive elimination, and impart selectivity. The flexible benzyl group of this compound allows for the introduction of bulky substituents to create a specific steric environment around the metal center.

N-Substitution: Modification of the amine group, for example, by converting the primary amine to a secondary or tertiary amine, or by incorporating it into a larger chelating structure, can have a profound impact on the stability and reactivity of the catalyst.

The table below illustrates how different structural modifications in related ligand classes can impact catalytic outcomes, providing a conceptual basis for the rational design of ligands based on this compound.

Ligand FeatureStructural ModificationPotential Impact on Catalysis
Electronic PropertiesIntroduction of electron-donating groups (e.g., -OMe, -NMe₂) on the aromatic rings.Increased electron density on the metal center, potentially accelerating oxidative addition in cross-coupling reactions.
Steric HindranceIntroduction of bulky groups (e.g., -tBu, -adamantyl) on the benzyl or phenyl rings.May promote reductive elimination, enhance catalyst stability, and influence regioselectivity.
ChelationIncorporation of a second donor atom to form a bidentate or tridentate ligand.Increased catalyst stability and control over the coordination geometry.

This table is a conceptual representation of structure-activity relationships based on general principles of ligand design.

Theoretical and Computational Studies of 3 Benzylphenyl Methanamine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the relative stabilities of different spatial orientations (conformations) of (3-Benzylphenyl)methanamine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. epstem.net For this compound, a typical DFT study would involve the use of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G(d,p) to ensure a high level of accuracy. nih.gov

The primary goal of a DFT calculation is to find the lowest energy structure of the molecule. researchgate.net The calculations begin with an initial guess of the molecular geometry, which is then systematically modified to minimize the total electronic energy. This process, known as geometry optimization, yields the equilibrium structure of the molecule in the gas phase. researchgate.net The results of such calculations provide precise data on bond lengths, bond angles, and dihedral angles. While these calculations are performed for an isolated molecule in the gas phase, the findings are generally in good agreement with experimental data obtained from methods like X-ray crystallography, with minor deviations attributable to intermolecular interactions in the solid state. aun.edu.eg

A hypothetical summary of optimized geometrical parameters for this compound, as would be derived from a DFT study, is presented below.

ParameterCalculated Value (B3LYP/6-31G(d,p))
C-N Bond Length (Å)1.47
C-C (benzyl bridge) Bond Length (Å)1.52
C-H (amine) Bond Length (Å)1.09
C-N-C Bond Angle (°)112.5
Dihedral Angle (Phenyl-CH2-Phenyl) (°)-65.0

This compound possesses significant conformational flexibility due to the presence of several single bonds, particularly the bond connecting the two phenyl rings via the methylene (B1212753) bridge and the bond connecting the aminomethyl group. Conformational analysis aims to identify the different stable conformers of the molecule and their relative energies. researchgate.net

Energy minimization is the computational process of finding a molecular structure that represents a local or global energy minimum on the potential energy surface. researchgate.net Algorithms like the steepest descent or conjugate gradient method are used to adjust the atomic coordinates iteratively to lower the total energy of the conformation until a minimum is reached. hakon-art.com

A conformational search involves systematically or randomly rotating the flexible dihedral angles of the molecule, followed by energy minimization for each new geometry. researchgate.net This exploration of the conformational space helps to map out the potential energy landscape and identify the most stable, low-energy conformers. hakon-art.com For this compound, the key rotatable bonds would be the focus of such a search. The results typically show that the molecule prefers staggered conformations that minimize steric hindrance between the bulky phenyl groups.

The table below illustrates hypothetical results from a conformational analysis, showing the relative energies of different conformers.

ConformerKey Dihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Global Minimum-65.00.0075.3
Local Minimum 1175.51.2515.1
Local Minimum 255.22.109.6

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, providing insights into reaction feasibility and kinetics.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. rug.nl For a chemical reaction, a PES provides a theoretical map that connects reactants, transition states, intermediates, and products. libretexts.org By calculating the energy of the system at various points along a reaction coordinate (e.g., the distance between two reacting atoms), a profile of the minimum energy pathway can be constructed. researchgate.net

For reactions involving this compound, such as N-alkylation or acylation, PES mapping would reveal the energy changes as the reactants approach and transform into products. researchgate.net This conceptual tool helps in understanding the dynamics of the reaction. libretexts.org Advanced machine learning techniques, such as neural networks, are increasingly being used to construct accurate PESs from a smaller number of high-level quantum calculations, making the process more efficient. chemrxiv.org

The transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. libretexts.org This structure, also known as the saddle point on the PES, is inherently unstable and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Identifying the geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate. Computational methods are used to locate this structure by searching for a point on the PES where the gradient is zero, and the curvature is positive in all directions except along the reaction coordinate. libretexts.org For a hypothetical reaction of this compound with an electrophile, transition state analysis would provide the activation energy (ΔE‡), a key parameter for predicting the reaction's kinetics. mdpi.com

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aun.edu.eg The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the nitrogen atom's lone pair would significantly contribute to the HOMO, making the amine group the primary site for electrophilic attack. The phenyl rings would also contribute to the delocalized π-orbitals of the FMOs. libretexts.orglibretexts.org

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov In this compound, the MEP would show a strong negative potential around the nitrogen atom due to its lone pair of electrons.

The following table presents hypothetical electronic properties for this compound calculated at the B3LYP/6-31G(d,p) level.

Electronic PropertyCalculated Value
Energy of HOMO (eV)-5.85
Energy of LUMO (eV)0.25
HOMO-LUMO Gap (ΔE) (eV)6.10
Ionization Potential (eV)5.85
Electron Affinity (eV)-0.25
Dipole Moment (Debye)1.45

Investigation of Intermolecular Interactions and Packing Effects

Theoretical and computational studies provide significant insights into the non-covalent interactions that govern the three-dimensional architecture and crystal packing of molecules like this compound. While specific computational analyses on this compound are not extensively documented in publicly available research, the principles of intermolecular interactions in related substituted aromatic and benzylamine (B48309) derivatives can be extrapolated to understand its behavior. The molecular structure, characterized by two phenyl rings and a primary amine group, suggests a rich landscape of potential non-covalent interactions.

Key intermolecular interactions expected to play a role in the crystal packing of this compound and its derivatives include van der Waals forces, C-H···π interactions, and potentially weak hydrogen bonds involving the amine group. The presence of multiple aromatic rings often leads to π-stacking or edge-to-face (CH···π) interactions, which are significant in directing the assembly of molecules in the solid state. mdpi.com

In related systems, such as derivatives of 4′-phenyl-2,2′:6′,2″-terpyridine, crystal packing is frequently dictated by a combination of face-to-face (π–π) and edge-to-face (CH–π) interactions between the aromatic rings. mdpi.com For instance, the twisting of a phenyl ring with respect to a central pyridine (B92270) ring, with dihedral angles ranging from 10.9° to 40.5°, highlights the conformational flexibility that influences packing. mdpi.com Similarly, studies on 1-phenyl-substituted tribenzsilatranes have identified C–H⋯π interactions as crucial for their molecular packing. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are instrumental in analyzing these weak interactions. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in crystals. For example, in the crystal structure of some imine-type compounds containing phenyl and pyrazole (B372694) rings, Hirshfeld analysis revealed that H···H, C···H, and O···H contacts are the most significant, contributing to over 50% of the intermolecular interactions. nih.gov

The following table summarizes the types of intermolecular interactions and their typical contributions as observed in related molecular crystals, which can be considered analogous to what might be expected for this compound.

Interaction Type Description Potential Contribution in Related Systems
H···H Contacts Interactions between hydrogen atoms on adjacent molecules.Often the most abundant, can contribute over 50% to the total Hirshfeld surface. nih.gov
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system (phenyl ring) acts as the acceptor.Crucial for stabilizing crystal structures of aromatic compounds. mdpi.commdpi.com
π···π Stacking Attractive, noncovalent interactions between aromatic rings.A significant factor in the crystal packing of compounds with multiple phenyl groups. mdpi.com
N-H···π Interactions A potential weak hydrogen bond between the amine N-H and a phenyl ring.Could contribute to the specific orientation of molecules in the crystal lattice.
van der Waals Forces General non-specific attractive or repulsive forces between molecules.Provide overall cohesion to the crystal lattice. researchgate.net

The interplay of these interactions determines the final crystal packing arrangement, influencing physical properties such as melting point, solubility, and density. The absence of strong hydrogen bond donors (other than the amine group) suggests that the weaker C-H···π and van der Waals interactions will be particularly dominant in defining the supramolecular assembly of this compound.

Tautomerism Studies in Related Benzylphenylpyrazole Systems

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a phenomenon of significant interest in heterocyclic chemistry. While no specific tautomerism studies on benzylphenylpyrazole systems directly analogous to this compound have been reported in the reviewed literature, research on related pyrazole derivatives provides valuable insights into the potential tautomeric behavior.

One such study focused on the synthesis and computational analysis of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), a molecule containing both a pyrazole ring and a benzylidene moiety. researchgate.net This compound, while not a direct structural analog, serves as a relevant example of computational investigations into the properties of pyrazole-containing systems. The study employed Density Functional Theory (DFT) calculations to investigate the electronic structure, including frontier molecular orbitals (HOMO and LUMO) and first-order static hyperpolarizability (β). researchgate.net

Tautomerism in pyrazole systems typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a generic substituted pyrazole, this can be represented as:

1H-tautomer ⇌ 2H-tautomer

The relative stability of these tautomers is highly dependent on the nature and position of the substituents on the ring. Computational methods are crucial for predicting the energies of different tautomeric forms and understanding the factors that stabilize one form over another.

In a broader context, studies on other heterocyclic systems, such as pyridine carbonyl thiosemicarbazide (B42300) derivatives, have successfully used a combination of NMR spectroscopy, X-ray analysis, and quantum-chemical calculations to investigate tautomeric equilibria. These studies have shown that the relative stability of tautomers can be influenced by the solvent environment and the presence of specific functional groups capable of forming intra- or intermolecular hydrogen bonds.

The research on E-BMPC highlights the use of computational chemistry to understand the structure and electronic properties of complex pyrazole derivatives. researchgate.net The table below summarizes the key computational parameters calculated for E-BMPC, which are indicative of the types of analyses that would be relevant for studying potential tautomers of benzylphenylpyrazole systems.

Computational Parameter Method Significance in Tautomerism Studies
Frontier Molecular Orbital Energies (HOMO/LUMO) DFTThe energy gap can indicate the chemical reactivity and stability of different tautomers. researchgate.net
First-Order Static Hyperpolarizability (β) DFTRelates to non-linear optical properties, which can differ between tautomers. researchgate.net
Optimized Molecular Geometry DFTPredicts the most stable three-dimensional structure of each tautomer.
Relative Energy Calculations DFTDetermines the thermodynamic stability of one tautomer relative to another.

Advanced Spectroscopic and Analytical Characterization of 3 Benzylphenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of (3-benzylphenyl)methanamine is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the substitution pattern. The protons on the monosubstituted benzyl (B1604629) ring would likely show a complex multiplet. The protons on the 1,3-disubstituted ring would present as a set of multiplets, with their coupling constants revealing their relative positions.

The methylene (B1212753) protons of the benzyl group (-CH₂-) and the aminomethyl group (-CH₂NH₂) are expected to appear as singlets in the range of 3.8 to 4.5 ppm. The protons of the primary amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.5m
Benzyl-CH₂~ 4.0s
Aminomethyl-CH₂~ 3.8s
Amine-NH₂1.5 - 3.0br s

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has a total of 14 carbon atoms. Due to symmetry, some of these may be chemically equivalent, leading to fewer than 14 signals. The aromatic carbons would resonate in the range of 125-145 ppm. The quaternary carbons, those to which the benzyl and aminomethyl groups are attached, would typically have lower intensities. The methylene carbons of the benzyl and aminomethyl groups are expected in the range of 40-50 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic-C125 - 145
Benzyl-CH₂~ 45
Aminomethyl-CH₂~ 42

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₄H₁₅N) is 197 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 197. A key fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion or related structures. For this compound, a prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), would be expected. Another significant fragmentation would be the loss of the amino group, leading to a peak at m/z 180.

Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
197[C₁₄H₁₅N]⁺ (Molecular Ion)
180[C₁₄H₁₂]⁺
91[C₇H₇]⁺ (Benzyl Cation)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would be just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings would give rise to several peaks in the 1450-1600 cm⁻¹ region. The N-H bending vibration would be visible around 1590-1650 cm⁻¹. The C-N stretching vibration is expected in the range of 1000-1250 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (doublet)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Stretch (Aromatic)1450 - 1600
N-H Bend (Amine)1590 - 1650
C-N Stretch1000 - 1250

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would determine the bond lengths, bond angles, and torsional angles within the molecule. It would reveal the relative orientation of the two phenyl rings, which are not expected to be coplanar due to steric hindrance. The crystal packing would show intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the solid-state architecture.

Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. Typically, benzene (B151609) and its simple derivatives exhibit a strong absorption band (the E2 band) around 200-210 nm and a weaker, structured band (the B band) around 250-270 nm, corresponding to π → π* transitions. The presence of the benzyl and aminomethyl substituents would likely cause a slight red shift (to longer wavelengths) of these absorption maxima.

Fluorescence spectroscopy could potentially provide further insights into the excited state properties of the molecule, although simple benzylamines are not always strongly fluorescent.

Emerging Research Directions for 3 Benzylphenyl Methanamine in Chemical Sciences

Expanding the Scope of Synthetic Methodologies for Benzylic Amines

The synthesis of benzylic amines, including (3-Benzylphenyl)methanamine, is a field of continuous innovation, driven by the need for more efficient, selective, and sustainable methods.

One of the most established routes to primary amines is the reduction of nitriles . For the synthesis of this compound, this would involve the catalytic hydrogenation of 3-benzylbenzonitrile (B8797814). A variety of catalysts can be employed for this transformation, with choices influencing selectivity and yield. For instance, a clean and mild gas-phase hydrogenation of benzonitrile (B105546) to benzylamine (B48309) has been achieved using copper-magnesium oxide catalysts. nih.gov Similar systems could be adapted for 3-benzylbenzonitrile. The choice of catalyst is critical to minimize the formation of byproducts such as the secondary amine, bis((3-benzylphenyl)methyl)amine, and toluene (B28343) derivatives resulting from hydrodebenzylation. nih.gov A Chinese patent describes a preparation method for phenylmethylamine (benzylamine) from cyanobenzene (benzonitrile) using a fixed-bed hydrogenation reactor with a metal-loaded catalyst, highlighting the industrial relevance of this approach. google.comnist.gov

Reductive amination of the corresponding aldehyde, 3-benzylbenzaldehyde, with ammonia (B1221849) is another powerful strategy. nih.govmasterorganicchemistry.com This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ. masterorganicchemistry.comnih.gov Reagents like sodium triacetoxyborohydride (B8407120) have proven to be effective for this purpose, offering high yields and compatibility with various functional groups. nih.gov Kinetic investigations into the Ru-catalyzed reductive amination of benzaldehyde (B42025) have provided valuable mechanistic insights that can be applied to substituted systems like 3-benzylbenzaldehyde. researchgate.net The versatility of reductive amination allows for the synthesis of a wide array of primary, secondary, and tertiary amines by choosing the appropriate amine and carbonyl starting materials. masterorganicchemistry.com

Beyond these classical methods, modern synthetic chemistry offers more advanced techniques. For example, palladium-catalyzed C-H activation and cross-coupling reactions are emerging as powerful tools for the synthesis of complex benzylic amines. acs.org The kinetic resolution of racemic benzylamines via palladium(II)-catalyzed C–H cross-coupling represents a sophisticated method for obtaining enantiomerically pure products. acs.org

Synthetic Route Precursor Key Reagents/Catalysts Potential Byproducts Reference
Nitrile Reduction3-BenzylbenzonitrileH₂, Metal Catalyst (e.g., Pd/C, Cu-MgO)Bis((3-benzylphenyl)methyl)amine, Toluene nih.govnih.gov
Reductive Amination3-BenzylbenzaldehydeNH₃, Reducing Agent (e.g., NaBH(OAc)₃, H₂/RuCl₂(PPh₃)₃)Secondary and tertiary amines, alcohol nih.govmasterorganicchemistry.comnih.gov
C-H ArylationN-protected this compoundArylboronic acid, Pd(II) catalyst, Chiral ligandRacemic starting material acs.org

Table 1: Key Synthetic Routes to this compound and Related Derivatives.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of the primary amine and the benzylic C-H bonds in this compound provides a rich landscape for chemical transformations.

The primary amine functionality is a versatile handle for a multitude of reactions. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of various substituents, leading to a diverse library of secondary and tertiary amines and amides. These derivatives are of significant interest in medicinal chemistry. nih.gov For instance, sequential reductive aminations can be employed to install different alkyl groups on the nitrogen atom. masterorganicchemistry.com

The benzylic C-H bonds can also be targeted for functionalization. Rhodium-catalyzed C-H alkylation of benzylamines with alkenes, using a directing group, has been reported, opening avenues for the synthesis of more complex structures. researchgate.net Furthermore, the catalytic oxidative coupling of benzylamines can lead to the formation of imines, which are valuable intermediates in their own right. rsc.org

A metal-free deaminative coupling of benzylamines with arylboronic acids has been developed, offering a novel method to form carbon-carbon bonds by replacing the aminomethyl group. researchgate.net This highlights the potential to use the amine as a leaving group in cross-coupling reactions.

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The unique structure of this compound makes it an attractive building block for the synthesis of advanced functional materials, particularly polymers and metal-organic frameworks (MOFs).

The primary amine group can serve as a reactive site for polymerization or for grafting onto existing polymer backbones. A patent for the synthesis of poly(vinyl benzylamine) highlights the interest in polymers containing benzylamine moieties. google.com Such polymers can be used as cross-linking agents for epoxy resins or as solid supports in combinatorial synthesis. google.com The synthesis of functional polymers can also be achieved through post-polymerization modification, where a pre-formed polymer is functionalized with molecules like this compound. researchgate.net For example, a polylactide copolymer with pendant benzyloxy groups has been modified to introduce carboxylic acid functionalities, which can then be coupled with amine-containing molecules. nih.gov

In the realm of MOFs, benzylic amine functionalities are highly desirable due to their increased reactivity compared to their aromatic amine counterparts. acs.org The incorporation of this compound or its derivatives as ligands during MOF synthesis can introduce reactive sites for post-synthetic modification. acs.org This allows for the tuning of the MOF's properties for applications in catalysis, gas storage, and sensing.

Material Type Role of this compound Potential Applications Relevant Research
Functional PolymersMonomer or grafting agentCross-linking agents, solid-phase synthesis supports, functional coatings google.comresearchgate.netresearchgate.netmdpi.com
Metal-Organic FrameworksLigand or post-synthetic modification targetCatalysis, gas storage, chemical sensing acs.org

Table 2: Applications of this compound in Functional Materials.

Integration of Computational and Experimental Approaches in Research

The synergy between computational and experimental methods is becoming increasingly crucial for accelerating the discovery and development of new chemical entities and materials.

Density Functional Theory (DFT) calculations can provide valuable insights into the structural and electronic properties of this compound and its derivatives. longdom.org For instance, computational studies on substituted benzylamines can predict their stable conformations, which is essential for understanding their reactivity and interaction with biological targets or catalytic sites. nih.gov DFT methods have been used to study the regioselectivity of reactions involving substituted benzynes, a level of prediction that is highly valuable for synthetic planning. escholarship.org

Computational analysis can also be employed to rationalize and predict the outcomes of catalytic reactions. For example, in the context of asymmetric catalysis, computational models can help in understanding the origin of enantioselectivity and in designing more effective chiral ligands. nih.gov A computational study on substituted diazabenzenes has demonstrated the power of DFT in understanding the electronic structure and properties of complex aromatic systems. scispace.com Similarly, computational analysis of benzyl (B1604629) vinylogous derivatives has been used to develop 3D QSAR models for predicting biological activity. researchgate.net

Experimental techniques such as NMR, IR, and mass spectrometry provide the necessary data to validate computational models and to fully characterize newly synthesized compounds. rsc.orgnih.gov The integration of these experimental data with computational predictions allows for a deeper understanding of the structure-property relationships of this compound and its derivatives.

Development of Novel Catalytic Systems Based on this compound Ligands

The ability of the amine group in this compound to coordinate with metal centers makes it a promising candidate for the development of novel ligands for catalysis.

The presence of both a coordinating amine group and a modifiable aromatic backbone allows for the design of bifunctional ligands . These ligands can play a dual role in a catalytic cycle, for example, by binding to the metal center and also participating in substrate activation or proton transfer. nih.govnih.gov The development of bifunctional chiral ligands is a key area in asymmetric catalysis. researchgate.net

This compound-derived ligands can be used in a variety of catalytic systems. For instance, palladium(II) complexes with chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands have been used for the enantioselective C–H cross-coupling of benzylamines. acs.org The design of such ligands is crucial for achieving high catalytic activity and selectivity. The study of late transition metal η³-benzyl complexes has provided insights into reaction mechanisms that are relevant for the development of new catalytic benzylic functionalization methods. researchgate.net

Furthermore, benzylamine derivatives have been explored as ligands in asymmetric catalysis for the kinetic resolution of primary amines. acs.org The development of novel catalytic systems based on this compound ligands could lead to new and efficient methods for the synthesis of chiral molecules and other valuable chemical products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Benzylphenyl)methanamine in laboratory settings?

  • Methodological Answer : The synthesis of aryl-substituted methanamines typically involves reductive amination or nucleophilic substitution. For example, similar compounds like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine are synthesized via imine formation followed by reduction using NaBH₄ or catalytic hydrogenation . For this compound, a plausible route includes coupling 3-benzylbenzaldehyde with ammonia or a protected amine precursor, followed by reduction. Reaction optimization (e.g., solvent polarity, temperature, catalyst loading) should be guided by thin-layer chromatography (TLC) or LC-MS monitoring .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Based on safety data sheets (SDS) for structurally related methanamines, storage at 2–8°C in sealed, air-tight containers under inert gas (e.g., N₂) is recommended to prevent degradation . Handling requires PPE (gloves, lab coat, goggles) and fume hood use to avoid inhalation or skin contact. Static charge buildup should be mitigated via grounded equipment, as noted in SDS for (3-Cyclopropylphenyl)methanamine .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzylphenyl backbone and amine group. Mass spectrometry (MS) provides molecular weight validation, while FT-IR can identify N-H stretching (~3300 cm⁻¹). For analogs like [1,1'-Biphenyl]-3-yl(phenyl)methanamine, high-resolution MS and 2D NMR (COSY, HSQC) resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to evaluate variables like solvent (polar aprotic vs. ethereal), temperature (room temp vs. reflux), and catalyst (e.g., Pd/C for hydrogenation). For example, the synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine achieved higher yields by adjusting reaction time and NaOH concentration during workup . Parallel reactions with fractional factorial designs can identify critical parameters .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer : Contradictions in biological assays (e.g., receptor binding vs. cellular toxicity) may arise from impurities, solvent effects, or assay conditions. Validate purity via HPLC (>95%) and replicate experiments under standardized protocols. For instance, discrepancies in neurotransmitter pathway studies for similar amines were resolved by controlling pH and eliminating trace solvents . Meta-analysis of dose-response curves and statistical rigor (e.g., ANOVA) further clarify trends .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the benzyl substituent on amine reactivity. For example, molecular dynamics simulations for (6-Methoxypyridin-3-yl)methanamine derivatives predicted regioselectivity in electrophilic substitutions . Tools like Gaussian or Schrödinger Suite optimize transition states and assess steric hindrance from the benzyl group .

Q. What are the challenges in interpreting solubility data for this compound across different solvent systems?

  • Methodological Answer : Solubility in polar (e.g., water, DMSO) vs. non-polar solvents (e.g., hexane) depends on the amine’s hydrophobicity and hydrogen-bonding capacity. Experimental data for methanamine analogs show temperature-dependent solubility deviations in DMF and pyridine . Use the Hansen Solubility Parameters (HSP) to correlate solvent affinity with the compound’s dispersion forces and polarity .

Key Notes for Experimental Design

  • Safety Protocols : Always cross-reference SDS for structurally related compounds (e.g., (3-Cyclopropylphenyl)methanamine , (2,4,6-Trimethoxyphenyl)methanamine ) to anticipate hazards.
  • Data Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, humidity control) to minimize variability .
  • Advanced Tools : Combine experimental data with computational models (e.g., DFT, MD) to rationalize reaction mechanisms or bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.